molecular formula C16H23N3O3S B2497348 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide CAS No. 2034232-70-5

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide

Cat. No.: B2497348
CAS No.: 2034232-70-5
M. Wt: 337.44
InChI Key: BHLJEJJCQQFIIO-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tetrahydrothiophene ring with a dioxido group, a piperidine ring, and a nicotinamide moiety, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrothiophene ring, followed by the introduction of the dioxido group. The piperidine ring is then synthesized and attached to the tetrahydrothiophene ring. Finally, the nicotinamide moiety is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)cyclopropanesulfonamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-phenylcyclopropanecarboxamide
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

Uniqueness

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-6-methylnicotinamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-6-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-12-2-3-13(10-17-12)16(20)18-14-4-7-19(8-5-14)15-6-9-23(21,22)11-15/h2-3,10,14-15H,4-9,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLJEJJCQQFIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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